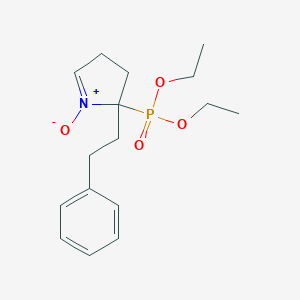

2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide

Vue d'ensemble

Description

Méthodes De Préparation

Deppepo is synthesized through a multi-step process involving the reaction of diethyl phosphite with phenethylamine, followed by cyclization and oxidation steps. The synthetic route typically involves:

Reaction of diethyl phosphite with phenethylamine: This step forms the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

Oxidation: The final step involves the oxidation of the pyrrole ring to form the nitroxide radical.

Analyse Des Réactions Chimiques

Deppepo undergoes several types of chemical reactions, including:

Oxidation: Deppepo can react with various oxidizing agents to form different oxidation products.

Reduction: It can be reduced to its corresponding hydroxylamine derivative.

Substitution: Deppepo can undergo substitution reactions, particularly at the phosphorus atom.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Deppepo has a wide range of scientific research applications, including:

Chemistry: It is used as a spin trap in electron spin resonance (ESR) studies to detect and quantify free radicals.

Biology: Deppepo is used to study oxidative stress and the role of free radicals in biological systems.

Mécanisme D'action

Deppepo exerts its effects by trapping free radicals and forming stable spin adducts. The nitroxide radical in Deppepo reacts with free radicals, such as superoxide and hydroxyl radicals, to form stable adducts that can be detected and quantified using ESR. This mechanism allows researchers to study the presence and behavior of free radicals in various systems .

Comparaison Avec Des Composés Similaires

Deppepo is similar to other spin traps, such as 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) and 5-(diethoxyphosphoryl)-5-phenethyl-1-pyrroline N-oxide (DEPPEPO). Deppepo has unique properties that make it particularly effective in trapping superoxide and hydroxyl radicals. Its lipophilic nature allows it to interact with hydrophobic environments, such as cell membranes, making it a valuable tool in studying oxidative stress in biological systems .

Similar compounds include:

DEPMPO: Another spin trap used for detecting free radicals.

DEPPEPO: A lipophilic analog of DEPMPO with similar applications.

Deppepo’s unique combination of lipophilicity and spin-trapping ability makes it a versatile and valuable compound in scientific research.

Activité Biologique

2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide, commonly referred to as DEPPEPO, is a compound notable for its applications in biological and chemical research. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C16H24NO4P

- Molecular Weight : 325.34 g/mol

- CAS Number : 436099-08-0

- Physical State : Off-white to pale yellow solid

- Melting Point : 73°C

- Solubility : Soluble in chloroform and methanol

DEPPEPO functions primarily as a spin trap , which is a type of chemical probe used to detect free radicals. Its ability to stabilize free radicals makes it particularly useful in studying oxidative stress during various biological processes, especially in myocardial ischemia/reperfusion injury. The compound captures free radicals, allowing for their identification and quantification through electron paramagnetic resonance (EPR) spectroscopy.

Cardioprotection

Research indicates that DEPPEPO can mitigate oxidative stress in cardiac tissues. A study demonstrated that administering DEPPEPO during myocardial ischemia significantly reduced the formation of reactive oxygen species (ROS), leading to improved cardiac function post-reperfusion. This suggests a potential role in developing cardioprotective therapies.

Neuroprotective Effects

In neurobiology, DEPPEPO has been investigated for its neuroprotective properties against oxidative damage. It has shown promise in models of neurodegenerative diseases where oxidative stress is a contributing factor. The compound's ability to trap free radicals may help preserve neuronal integrity and function.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Cardiac Ischemia Model | Evaluate the effect of DEPPEPO on myocardial injury | DEPPEPO reduced ROS levels and improved recovery of cardiac function post-ischemia. |

| Neurodegeneration Study | Assess neuroprotective effects in oxidative stress models | DEPPEPO administration led to decreased neuronal cell death and improved behavioral outcomes in rodent models. |

Research Findings

- Oxidative Stress Reduction : In vitro studies have shown that DEPPEPO significantly decreases oxidative stress markers in cardiac myocytes exposed to ischemic conditions .

- EPR Spectroscopy Applications : Utilizing EPR spectroscopy, researchers have successfully identified the radical adducts formed by DEPPEPO under oxidative stress conditions, confirming its efficacy as a spin trap .

- Potential Drug Development : Given its protective effects against oxidative damage, there is ongoing research into formulating DEPPEPO as a therapeutic agent for conditions exacerbated by oxidative stress, such as heart disease and neurodegenerative disorders .

Propriétés

IUPAC Name |

2-diethoxyphosphoryl-1-oxido-2-(2-phenylethyl)-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO4P/c1-3-20-22(19,21-4-2)16(12-8-14-17(16)18)13-11-15-9-6-5-7-10-15/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXULNBGZSYFARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCC=[N+]1[O-])CCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393118 | |

| Record name | DEPPEPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-08-0 | |

| Record name | DEPPEPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.